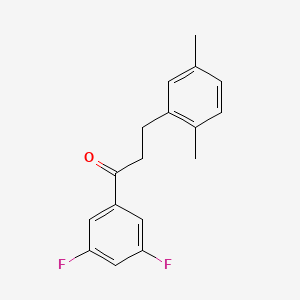

3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNYDNGLKVXVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644762 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-10-4 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route

The synthesis of 3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone generally follows a multi-step organic synthesis involving:

Step 1: Preparation of 3,5-difluorophenylboronic acid

This intermediate is crucial for introducing the difluorophenyl moiety. It is synthesized from 3,5-difluorobromobenzene via lithiation and subsequent reaction with boric acid. The process is conducted under inert atmosphere (nitrogen) to prevent side reactions, using anhydrous tetrahydrofuran (THF) as solvent and n-butyl lithium as the bromine extraction agent at low temperatures (-70°C to -60°C). The yield of this step is approximately 78.5%.Step 2: Formation of 3,5-difluorophenol (optional intermediate)

Oxidation of 3,5-difluorophenylboronic acid with an oxidant (e.g., iodine catalysis) in suitable solvents (dichloromethane, water, or diethyl ether) yields 3,5-difluorophenol, which can be further functionalized if needed.Step 3: Coupling with 2,5-dimethylbenzaldehyde or related derivatives

The propiophenone core is constructed by reacting 3,5-dimethylbenzaldehyde with 3,5-difluorobenzyl chloride or related halides in the presence of a base such as potassium carbonate. The reaction is typically performed in an organic solvent like dichloromethane under reflux conditions. This step forms the ketone linkage characteristic of propiophenones.Step 4: Purification

The crude product is purified by column chromatography to achieve high purity of the target compound.

Industrial Scale Considerations

- Industrial synthesis mirrors the laboratory method but employs continuous flow reactors and automated systems to optimize yield and purity. Reaction parameters such as temperature, solvent choice, and reagent ratios are finely tuned to maximize efficiency and minimize by-products.

Reaction Conditions and Parameters

| Step | Reagents/Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3,5-Difluorobromobenzene, n-butyl lithium, boric acid | -70°C to room temp, inert atmosphere, THF solvent | 78.5 | Bromine extraction and lithiation step |

| 2 | 3,5-Difluorophenylboronic acid, oxidant, iodine catalyst | Room temp, solvents: DCM, water, or diethyl ether | High | Oxidation to 3,5-difluorophenol |

| 3 | 3,5-Dimethylbenzaldehyde, 3,5-difluorobenzyl chloride, K2CO3 | Reflux in dichloromethane | Moderate to high | Formation of propiophenone core |

| 4 | Purification by column chromatography | Ambient temperature | N/A | Ensures high purity |

Detailed Research Findings

The lithiation of 3,5-difluorobromobenzene is a critical step requiring strict temperature control to avoid side reactions and ensure high yield of the boronic acid intermediate.

The choice of base (potassium carbonate) and solvent (dichloromethane) in the coupling step is essential for the selective formation of the ketone without over-alkylation or side reactions.

The presence of fluorine atoms on the aromatic ring enhances the compound's chemical stability and influences reactivity, which is important for subsequent functionalization or biological activity studies.

Purification by column chromatography is necessary due to the formation of side products and unreacted starting materials, ensuring the final compound's suitability for research and industrial applications.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Yield/Notes |

|---|---|---|---|

| Synthesis of 3,5-difluorophenylboronic acid | 3,5-Difluorobromobenzene, n-butyl lithium, boric acid, THF, -70°C, N2 atmosphere | Intermediate for fluorophenyl group | 78.5% yield |

| Oxidation to 3,5-difluorophenol | 3,5-Difluorophenylboronic acid, oxidant, iodine catalyst, DCM/water/ether | Optional intermediate for further reactions | High yield |

| Coupling to form propiophenone | 3,5-Dimethylbenzaldehyde, 3,5-difluorobenzyl chloride, K2CO3, reflux, DCM | Formation of target ketone compound | Moderate to high yield |

| Purification | Column chromatography | Isolation of pure compound | High purity achieved |

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry Applications

1. Photoinitiators in Polymer Chemistry

3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is utilized as a photoinitiator in the curing of polymers. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of coatings, adhesives, and inks. The compound's fluoro-substituents enhance its photochemical stability and efficiency in initiating radical polymerization processes.

2. Synthesis of Fluorinated Compounds

The compound serves as a precursor for synthesizing other fluorinated organic compounds. Its structure allows for further modifications through nucleophilic substitutions or coupling reactions, which are essential in developing pharmaceuticals and agrochemicals.

Material Science Applications

1. Development of Advanced Materials

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved performance under various environmental conditions.

2. Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound has potential applications in OLED technology. Its ability to act as a charge transport material can improve the efficiency and color purity of OLED devices, making it a subject of interest for further research in optoelectronic applications.

Biomedical Applications

1. Anticancer Research

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, suggesting potential as an anticancer agent. For instance, experiments conducted on specific cell lines demonstrated significant reductions in viability upon treatment with this compound .

2. Drug Development

The unique structural characteristics of this compound make it a candidate for drug development, particularly in designing inhibitors for specific biological targets. Its ability to modulate biological pathways could lead to the discovery of new therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Electronic Effects

The activity of aromatic propiophenones is highly dependent on the electronic nature and position of substituents. Key analogs include:

a) 2',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone

- Substituents: 2',5'-Cl (electron-withdrawing) on the propiophenone ring; 2,5-dimethylphenyl (electron-donating) on the propanone chain.

- Impact : Chlorine’s higher atomic weight and moderate electron-withdrawing capacity compared to fluorine may reduce PET-inhibiting efficacy. Evidence from carboxamide analogs suggests chloro-substituted compounds exhibit lower activity than fluoro derivatives .

b) 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

- Substituents: 3',5'-CH₃ (electron-donating) on the propiophenone ring; 2,5-dimethylphenyl on the chain.

c) 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone

Molecular Weight and Lipophilicity

| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions (Propiophenone Ring) | logP (Estimated) |

|---|---|---|---|---|

| 3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | C₁₇H₁₆F₂O | ~274 | 3',5'-F | 3.8 |

| 2',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | C₁₇H₁₆Cl₂O | ~315 | 2',5'-Cl | 4.5 |

| 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone | C₁₉H₂₂O | 266.38 | 3',5'-CH₃ | 5.2 |

Key Observations :

- Fluorine’s lower atomic weight contributes to the target compound’s reduced molecular weight compared to dichloro analogs.

- The 2,5-dimethylphenyl group enhances lipophilicity (higher logP), but the electron-withdrawing fluorine atoms balance this by increasing polarity .

Biological Activity

3',5'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C17H16F2O

- Molecular Weight: 284.31 g/mol

- Structural Features: The compound features a propiophenone backbone with two fluorine atoms at the 3' and 5' positions of the aromatic ring, and a dimethyl-substituted phenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets including enzymes and receptors. The compound may exhibit:

- Antimicrobial Activity: Inhibition of bacterial enzymes critical for cell wall synthesis.

- Anticancer Properties: Potential modulation of signaling pathways involved in cell proliferation and apoptosis .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Case Studies and Research Findings

-

Antimicrobial Studies:

- A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Research:

- Enzyme Interaction:

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial:

Q & A

Q. Basic

- NMR spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). The 2,5-dimethylphenyl group’s symmetry simplifies splitting patterns .

- ¹⁹F NMR : Resolve coupling between fluorine atoms (e.g., 3',5'-difluoro substituents, δ -110 to -120 ppm) .

- X-ray crystallography : Resolve steric effects of the 2,5-dimethylphenyl group and confirm dihedral angles between aromatic rings (e.g., C7–C8–C9–C10 torsion angles in analogous compounds) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns, particularly loss of CO from the ketone group .

How can researchers resolve discrepancies in NMR data when analyzing fluorinated aromatic ketones?

Advanced

Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent-induced shifts. Strategies include:

- Variable-temperature NMR : Identify conformational locking at low temperatures (e.g., -40°C) to simplify splitting .

- DFT calculations : Compare experimental ¹⁹F chemical shifts with computed values to validate assignments .

- Deuterated solvents : Use CDCl₃ or DMSO-d₆ to minimize solvent interference in ¹H/¹³C spectra .

What strategies are recommended for optimizing reaction yield under varying catalytic conditions?

Q. Advanced

- Catalyst screening : Test Brønsted acids (HCl, H₂SO₄) vs. Lewis acids (AlCl₃, FeCl₃) for Friedel-Crafts acylation efficiency. For example, AlCl₃ may enhance electrophilicity but require strict anhydrous conditions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) and improve yield by 10–15% .

- Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., over-fluorinated derivatives) and adjust stoichiometry .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Use N95 masks, gloves, and eyeshields due to hazards (H302: harmful if swallowed; H318: eye damage) .

- Ventilation : Work in a fume hood to avoid inhalation of volatile fluorinated intermediates .

- Storage : Keep in a dry, cool environment (<4°C) away from oxidizers to prevent degradation .

How does the steric effect of the 2,5-dimethylphenyl group influence reactivity?

Advanced

The dimethyl groups introduce steric hindrance, affecting:

- Electrophilic substitution : Meta-directing effects dominate due to reduced accessibility at the ortho positions .

- Crystal packing : C–H⋯F interactions (2.8–3.2 Å) stabilize the lattice, as seen in analogous difluorophenyl structures .

- Diastereoselectivity : In derivatives with chiral centers, steric bulk may favor one enantiomer during crystallization .

What synthetic routes introduce difluorophenyl groups into aromatic ketones?

Q. Basic

- Electrophilic fluorination : Use Selectfluor® or F-TEDA-BF₄ to fluorinate pre-formed propiophenones .

- Cross-coupling : Suzuki-Miyaura reactions with 3,5-difluorophenylboronic acids and bromopropiophenones .

- Nucleophilic substitution : Replace chloro or nitro groups on the aromatic ring with fluorine using KF/18-crown-6 .

How do intermolecular interactions affect crystallographic stability?

Advanced

In X-ray structures:

- C–H⋯F contacts : Stabilize layers via weak hydrogen bonds (3.0–3.5 Å) .

- π-π stacking : Aromatic rings (e.g., dimethylphenyl and difluorophenyl) align face-to-face with distances of 3.6–4.0 Å .

- Van der Waals forces : Methyl groups contribute to dense packing, increasing melting points (e.g., 129–131°C in analogues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.